Physicochemical Property Baseline vs. In-Class Analogs: Measured Density and Computed logP
The target compound has a reported density of 1.2 ± 0.1 g/cm³ and a computed logP of 3.73 . These values place it within the lipophilic range typical of brain-penetrant ACAT inhibitors but distinguish it from more polar analogs. For example, the N-(propan-2-yl) analog (CAS 1212423-17-0, MW 265.35) is predicted to be substantially more polar based on its lower molecular weight and fewer rotatable bonds, while the N-cyclohexyl analog (MW ~305) is expected to be more lipophilic. The isobutyl side chain represents a deliberate balance point in lipophilicity that is neither as compact as isopropyl nor as bulky as cyclohexyl, potentially optimizing a property window for absorption and tissue distribution. However, no publication has directly compared the physicochemical or ADME profiles of these analogs in a head-to-head manner.
| Evidence Dimension | Density and computed logP |
|---|---|
| Target Compound Data | Density: 1.2 ± 0.1 g/cm³; logP: 3.73 |
| Comparator Or Baseline | N-(propan-2-yl) analog (MW 265.35); N-cyclohexyl analog (est. MW ~305); no direct comparative measurement available |
| Quantified Difference | Not calculable from available data |
| Conditions | Computed logP (mcule.com); density data from Chemsrc |
Why This Matters
For procurement decisions where physicochemical properties (e.g., solubility, permeability) are critical screening parameters, these baseline values provide a starting point for analog differentiation, though confirmatory head-to-head measurements are needed.
